

An In-depth Technical Guide to Tracheloside and the Putative 5-Methoxytracheloside

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Compound of Interest

Compound Name: 5-Methoxytracheloside

Cat. No.: B15595627

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lignan glycoside Tracheloside, including its chemical identity, and explores the identity of the related, albeit currently uncharacterized, "**5-Methoxytracheloside**." Due to the lack of specific data for **5-Methoxytracheloside** in scientific literature and chemical databases, this document focuses on the known properties and experimental protocols associated with Tracheloside and related bioactive lignans. This information serves as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Chemical Identification and Nomenclature

A thorough search of chemical databases reveals that "**5-Methoxytracheloside**" is not a recognized chemical name with an assigned CAS number. It is likely a speculative derivative of the known natural product, Tracheloside.

Tracheloside

Tracheloside is a well-characterized lignan glycoside found in various plants, including those of the Trachelospermum and Carthamus genera^{[1][2]}.

Identifier	Value
CAS Number	33464-71-0[1][3]
IUPAC Name	(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one[1][3]
Molecular Formula	C ₂₇ H ₃₄ O ₁₂ [1][3]
Molecular Weight	550.55 g/mol [1]
Synonyms	(-)-Tracheloside, 2-Hydroxyarctiin, 8'-Hydroxyarctigenin 4'-glucoside[1][4]

Putative 5-Methoxytracheloside

Based on the structure of Tracheloside, "**5-Methoxytracheloside**" would logically refer to a derivative with an additional methoxy group at the 5-position of one of the aromatic rings. Given the existing substitution pattern, this would most plausibly be on the 3-methoxy-4-glycosyloxyphenyl moiety, resulting in a 3,5-dimethoxy-4-glycosyloxyphenyl group.

Hypothetical IUPAC Name: (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

As this compound is not described in the literature, no CAS number, quantitative data, or experimental protocols are available. Research on this putative compound would require de novo synthesis and characterization.

Physicochemical Properties of Tracheloside

The following table summarizes the known and predicted physicochemical properties of Tracheloside.

Property	Value	Reference
Melting Point	167-170 °C	[4]
logP	-0.41960	[4]
pKa	12.55 ± 0.40 (Predicted)	[4]
Density	1.421 g/cm ³ (Predicted)	[4]
Boiling Point	769.8 °C at 760 mmHg (Predicted)	[4]
Flash Point	253.8 °C (Predicted)	[4]

Biological Activity and Signaling Pathways

Tracheloside has been reported to exhibit a range of biological activities. The aglycone of Tracheloside is Trachelogenin, which is structurally similar to other well-studied lignans like Arctigenin and Matairesinol. The biological activities of these related compounds provide valuable insights into the potential therapeutic applications of Tracheloside and its derivatives.

Anti-Estrogenic Activity

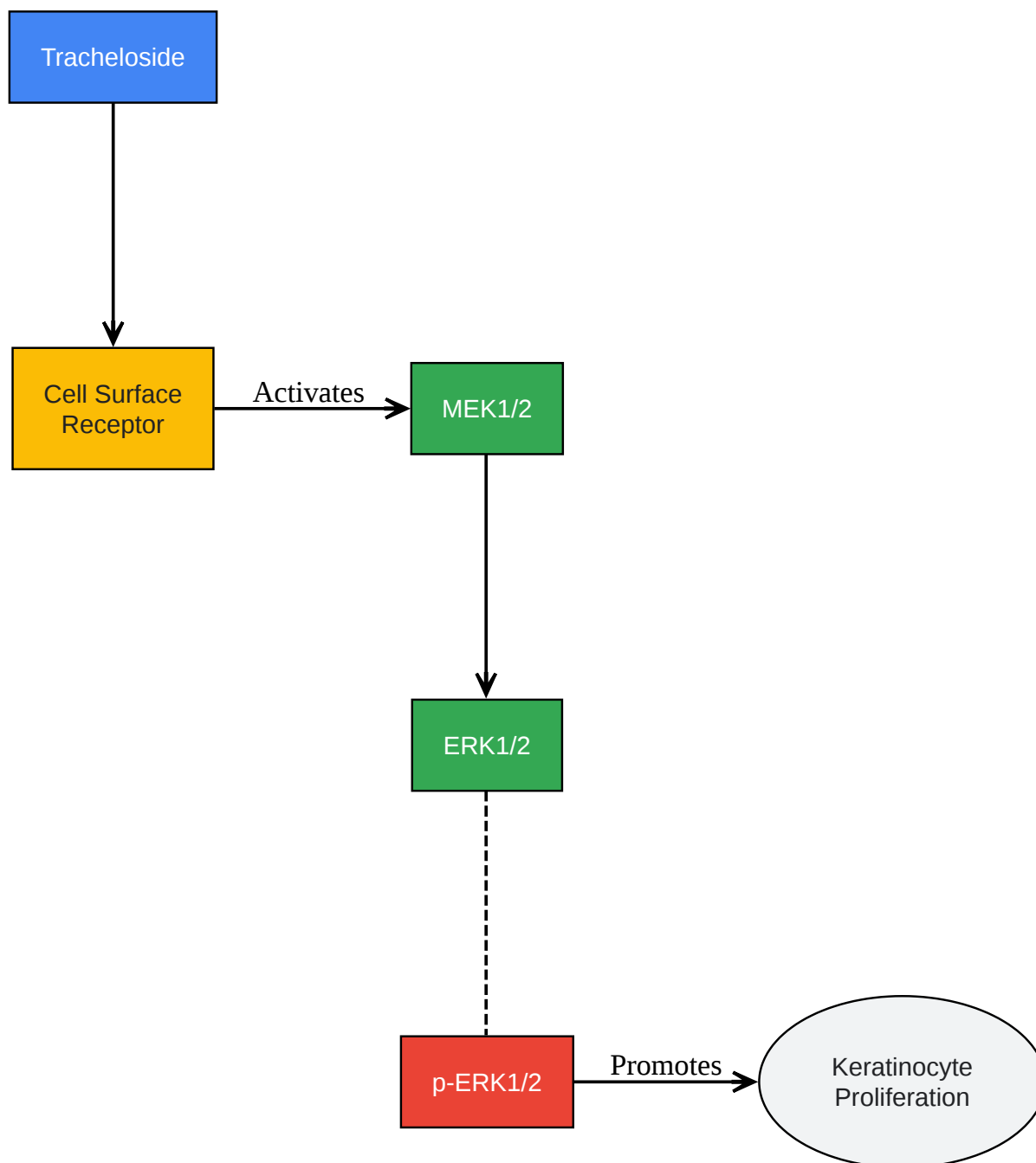
Tracheloside has been identified as an anti-estrogenic compound. It significantly decreases the activity of alkaline phosphatase, an estrogen-inducible marker enzyme, in Ishikawa cells with an IC₅₀ value of 0.31 µg/mL[5][6].

Promotion of Keratinocyte Proliferation

Studies have shown that Tracheloside can promote the proliferation of HaCaT keratinocyte cells, suggesting its potential in promoting wound healing[7]. This effect is mediated through the phosphorylation of ERK1/2[7].

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Tracheloside-induced keratinocyte proliferation.



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Caption: Tracheloside-induced keratinocyte proliferation pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of the putative **5-Methoxytracheloside** are not available. However, protocols for the isolation of Tracheloside and the synthesis and biological evaluation of related lignans can be adapted for future research.

Isolation of Tracheloside from *Carthamus tinctorius* Seeds

The following is a general protocol based on published methods for the isolation of Tracheloside[5][6].

- **Extraction:** The seeds of *Carthamus tinctorius* are ground and extracted with methanol or ethanol.
- **Partitioning:** The crude extract is concentrated and partitioned between water and n-hexane to remove nonpolar compounds. The aqueous layer is then further partitioned with ethyl acetate.
- **Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- **Purification:** Fractions containing Tracheloside are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

General Procedure for the Synthesis of Lignan Derivatives

The synthesis of derivatives of lignans like Arctigenin often involves the modification of the hydroxyl groups on the aromatic rings or the lactone ring[8][9]. A general approach for introducing a methoxy group could involve:

- **Protection of Hydroxyl Groups:** Selective protection of existing hydroxyl groups may be necessary to direct methylation to the desired position.
- **Methylation:** The protected lignan is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.
- **Deprotection:** The protecting groups are removed to yield the final methoxylated derivative.

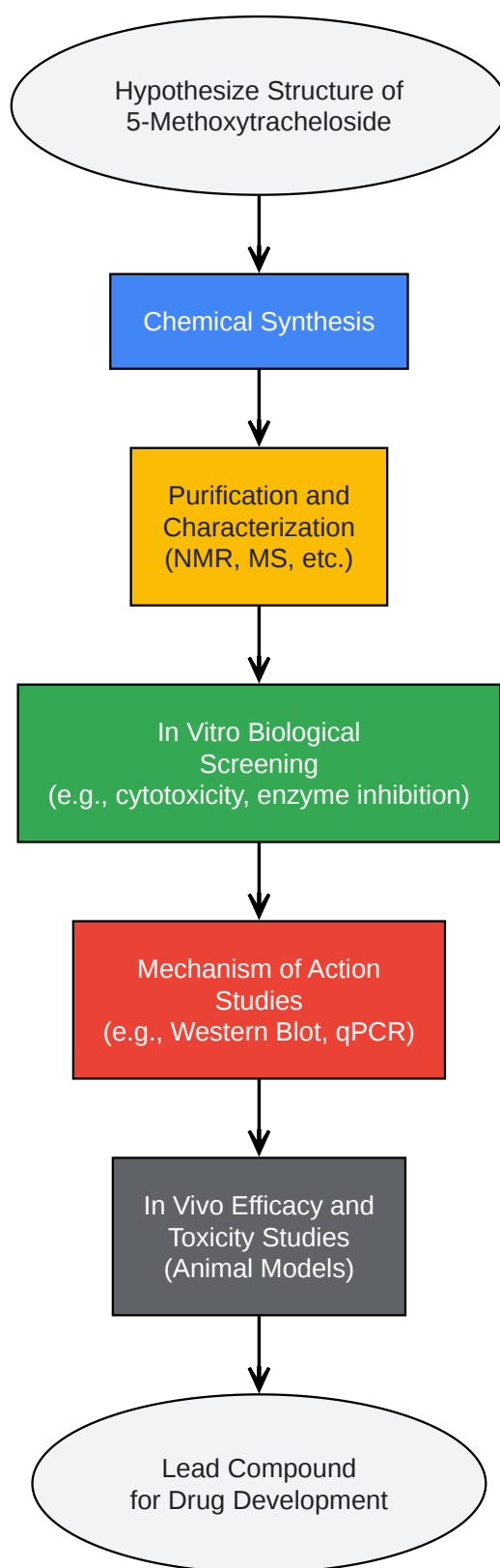
Cell Proliferation Assay

The anti-proliferative or proliferative effects of compounds can be assessed using the following protocol, adapted from studies on Arctigenin derivatives[8].

- Cell Culture: Human cancer cell lines (e.g., HCT-116, MDA-MB-231) or keratinocytes (HaCaT) are cultured in appropriate media.
- Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
- ³H-Thymidine Incorporation: ³H-thymidine is added to the wells, and after incubation, the cells are harvested. The amount of incorporated radioactivity, which correlates with DNA synthesis and cell proliferation, is measured using a scintillation counter.

Logical Workflow for Investigating 5-Methoxytracheloside

The following diagram outlines a logical workflow for a research program aimed at characterizing the putative **5-Methoxytracheloside**.



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Caption: A logical workflow for the investigation of **5-Methoxytracheloside**.

Conclusion

While "**5-Methoxytracheloside**" does not correspond to a known compound, the parent molecule, Tracheloside, and its related lignan glycosides are a promising class of natural products with demonstrated biological activities. This technical guide provides a solid foundation for researchers by summarizing the available data on Tracheloside and offering a roadmap for the potential synthesis and evaluation of novel derivatives like the putative **5-Methoxytracheloside**. Further research in this area could lead to the development of new therapeutic agents.

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